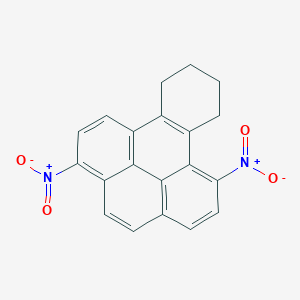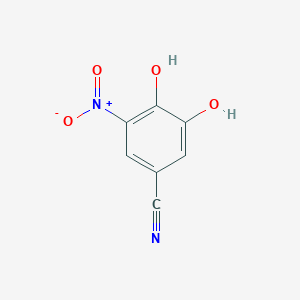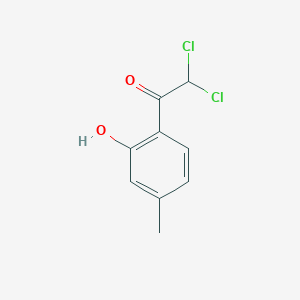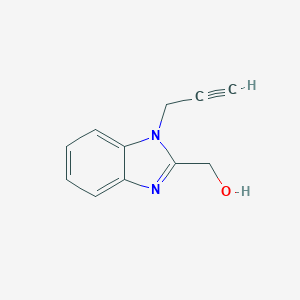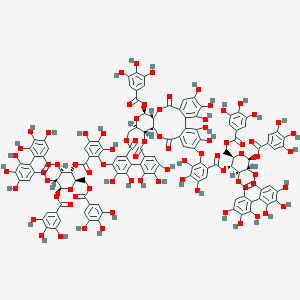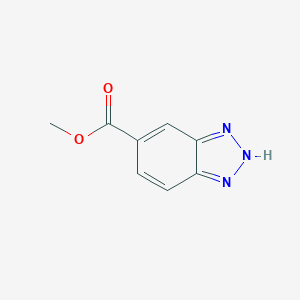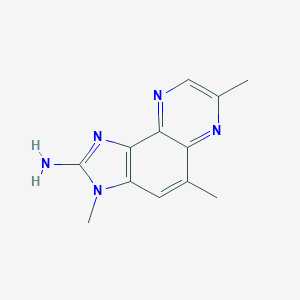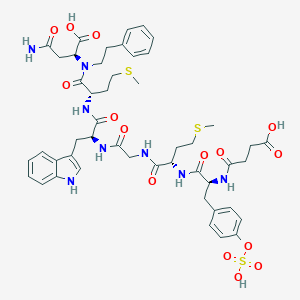
Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide, also known as Semax, is a synthetic peptide that was originally developed in Russia for its nootropic and neuroprotective properties. Semax is a derivative of the naturally occurring peptide tuftsin, which is involved in the regulation of the immune system. Semax has been shown to have a range of potential therapeutic applications, including the treatment of cognitive disorders, depression, and anxiety.
Mecanismo De Acción
The precise mechanism of action of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is not fully understood, but it is thought to act through a combination of mechanisms. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide also appears to modulate the activity of the neurotransmitters dopamine and serotonin, both of which are involved in mood regulation and cognitive function.
Efectos Bioquímicos Y Fisiológicos
Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to have a range of biochemical and physiological effects. In animal models, Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to increase levels of BDNF, enhance synaptic plasticity, and improve cognitive function. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has also been shown to have neuroprotective effects, protecting against neuronal damage caused by oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide for lab experiments is its stability. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is a synthetic peptide, which means that it is less susceptible to degradation than naturally occurring peptides. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is also relatively easy to synthesize using solid-phase peptide synthesis, making it a readily available research tool. One limitation of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide for lab experiments is its cost. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is a relatively expensive peptide, which may limit its use in large-scale studies.
Direcciones Futuras
There are a number of potential future directions for research on Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide. One area of interest is the potential use of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide in the treatment of cognitive disorders such as Alzheimer's disease. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to improve cognitive function in animal models, and further research is needed to determine whether it could be an effective treatment for cognitive impairment in humans. Another area of interest is the potential use of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide as an antidepressant and anxiolytic agent. Preclinical studies have shown promising results, and further research is needed to determine whether Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide could be an effective treatment for depression and anxiety in humans. Finally, there is potential for the development of new Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide derivatives with improved pharmacological properties, such as increased stability or enhanced efficacy.
Métodos De Síntesis
Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is synthesized using solid-phase peptide synthesis, a technique that allows for the rapid and efficient production of peptides. The starting material for the synthesis is a resin-bound amino acid, which is sequentially coupled with other amino acids to build the peptide chain. Once the peptide has been fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been extensively studied for its potential therapeutic applications. In animal models, Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to improve cognitive function, enhance memory consolidation, and protect against neuronal damage. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has also been investigated for its potential as an antidepressant and anxiolytic agent, with promising results in preclinical studies.
Propiedades
Número CAS |
112118-16-8 |
|---|---|
Nombre del producto |
Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide |
Fórmula molecular |
C48H60N8O15S3 |
Peso molecular |
1085.2 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]-(2-phenylethyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C48H60N8O15S3/c1-72-22-19-35(54-45(63)37(52-41(58)16-17-43(60)61)24-30-12-14-32(15-13-30)71-74(68,69)70)44(62)51-28-42(59)53-38(25-31-27-50-34-11-7-6-10-33(31)34)46(64)55-36(20-23-73-2)47(65)56(39(48(66)67)26-40(49)57)21-18-29-8-4-3-5-9-29/h3-15,27,35-39,50H,16-26,28H2,1-2H3,(H2,49,57)(H,51,62)(H,52,58)(H,53,59)(H,54,63)(H,55,64)(H,60,61)(H,66,67)(H,68,69,70)/t35-,36-,37-,38-,39-/m0/s1 |
Clave InChI |
PUTDWXINFQVZCK-MQDBWYGVSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N(CCC3=CC=CC=C3)[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O |
SMILES canónico |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O |
Otros números CAS |
112118-16-8 |
Secuencia |
XMGWMN |
Sinónimos |
GE 410 GE-410 peptide-beta-phenethylamide(410) Suc-Tyr(SE)-Met-Gly-Trp-Met-Asp-beta-phenethylamide(410) succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



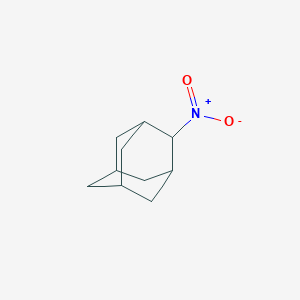
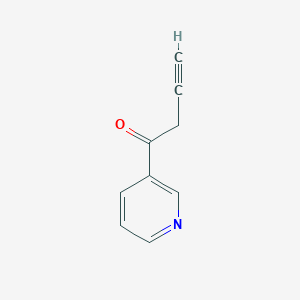
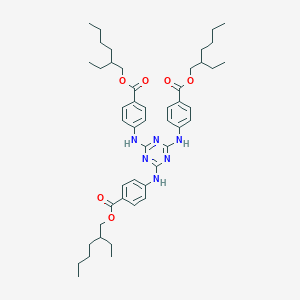
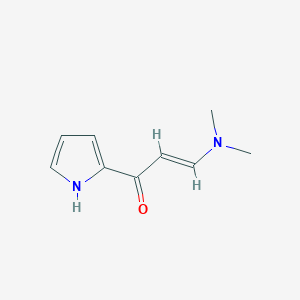
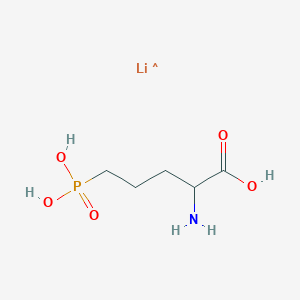
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
